molecular formula C19H16ClFN4O2S B2862881 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide CAS No. 941975-31-1

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2862881
CAS No.: 941975-31-1
M. Wt: 418.87
InChI Key: YCFCQRYWNZLKOR-UHFFFAOYSA-N
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Description

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a urea linkage, and substituted phenyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The urea linkage is then introduced through a reaction with an isocyanate derivative. The final step involves the substitution of the phenyl groups with chlorine and fluorine atoms, which can be achieved using halogenation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage or reduction of the thiazole ring.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(3-chlorophenyl)ureido)-N-(4-methylbenzyl)-4-methylthiazole-5-carboxamide
  • 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-ethylthiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(3-(3-chlorophenyl)ureido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms in the phenyl groups enhances its potential interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)carbamoylamino]-N-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2S/c1-11-16(17(26)22-10-12-5-7-14(21)8-6-12)28-19(23-11)25-18(27)24-15-4-2-3-13(20)9-15/h2-9H,10H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFCQRYWNZLKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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